1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide
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Overview
Description
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide is a complex organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of an indoline ring, an acetyl group, an ethoxyphenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives.
Introduction of Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is attached through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide can be compared with other indoline derivatives such as:
1-acetyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide: Similar in structure but with a piperidine ring instead of an indoline ring.
1-acetyl-N-(2-ethoxyphenyl)-4-piperidinecarboxamide: Another related compound with a piperidine ring and a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-(2-ethoxyphenyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-24-18-7-5-4-6-16(18)19-25(22,23)15-8-9-17-14(12-15)10-11-20(17)13(2)21/h4-9,12,19H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSAXDZBLBNBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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